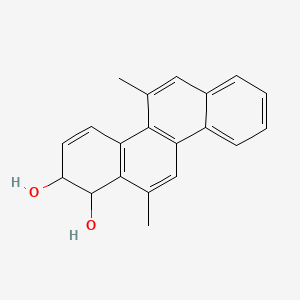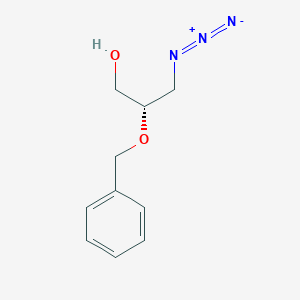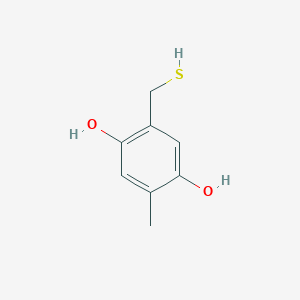![molecular formula C13H10O2S B14407302 [(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone is a chiral compound that features a unique combination of an oxirane ring and a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. The reaction conditions often include the use of anhydrous solvents, low temperatures, and specific reagents such as butyllithium and propionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, to catalyze the asymmetric reduction of precursor compounds. This method is environmentally friendly and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxirane or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds
Wirkmechanismus
The mechanism of action of [(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2S,3S)-3-phenyloxiran-2-yl]-methanone
- [(2S,3S)-3-phenyloxiran-2-yl]-benzene
- [(2S,3S)-3-phenyloxiran-2-yl]-pyridine
Uniqueness
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone is unique due to its combination of an oxirane ring and a thiophene moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10O2S |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H10O2S/c14-11(10-7-4-8-16-10)13-12(15-13)9-5-2-1-3-6-9/h1-8,12-13H/t12-,13+/m0/s1 |
InChI-Schlüssel |
MHMVFBXEHDEXIJ-QWHCGFSZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)

![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)

![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
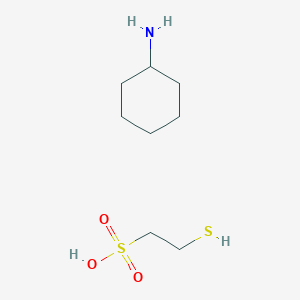
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
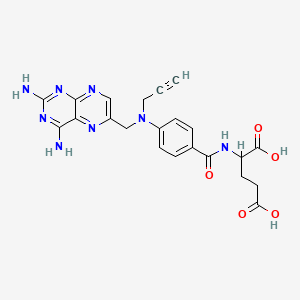

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
